N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. The acetamide linker connects this heterocycle to a 3,5-dichlorophenyl moiety. The dichlorophenyl and dimethoxyphenyl substituents suggest lipophilic and electron-rich properties, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C20H17Cl2N3O4 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-28-17-5-3-12(7-18(17)29-2)16-4-6-20(27)25(24-16)11-19(26)23-15-9-13(21)8-14(22)10-15/h3-10H,11H2,1-2H3,(H,23,26) |
InChI Key |
XHGKWUIUJMJYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazinone Core
The pyridazinone ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, reacting maleic anhydride with hydrazine hydrate under acidic conditions yields 6-hydroxypyridazin-3(2H)-one, which is subsequently functionalized. Alternative methods employ microwave-assisted synthesis to accelerate cyclization, reducing reaction times from hours to minutes.
Introduction of the 3,4-Dimethoxyphenyl Group
The dimethoxyphenyl substituent is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. A palladium-catalyzed coupling between 3,4-dimethoxyphenylboronic acid and a brominated pyridazinone intermediate has been reported to achieve high regioselectivity. Optimal conditions include:
Acetamide Sidechain Assembly
The final step involves coupling the pyridazinone intermediate with N-(3,5-dichlorophenyl)acetamide. This is achieved via nucleophilic acyl substitution, where the pyridazinone’s nitrogen attacks the acetamide’s carbonyl carbon. Key parameters include:
-
Activating Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base : DIPEA (N,N-Diisopropylethylamine)
-
Solvent : DMF (Dimethylformamide)
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts dominate coupling reactions, but recent studies explore copper(I)-mediated Ullmann couplings as cost-effective alternatives. Comparative data:
| Catalyst | Reaction Type | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | 85 | 98 | |
| CuI/L-Proline | Ullmann Coupling | 72 | 95 | |
| NiCl₂(dppe) | Negishi Coupling | 68 | 93 |
Copper-based systems, while less efficient, reduce metal contamination in pharmaceutical intermediates.
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps, while toluene improves coupling reaction yields by stabilizing palladium intermediates. Elevated temperatures (80–100°C) accelerate cross-couplings but risk decomposing heat-sensitive intermediates.
Purification and Isolation
Crystallization Techniques
Crystallization remains the primary purification method. Ethanol/water mixtures (7:3 v/v) are ideal for recrystallizing the final product, achieving >99% purity. Slow cooling (0.5°C/min) produces larger crystals with lower impurity entrapment.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves intermediates with similar polarities. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is used for analytical validation.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or boronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may bind to and inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Core Heterocycle: The pyridazinone core in the target compound and analogs contrasts with the pyrimidinone in .
Substituent Effects: Chlorine vs. Linker Variations: Ethyl () or butanamide () spacers introduce flexibility, which may improve conformational adaptability but reduce metabolic stability compared to the rigid acetamide linker in the target compound.
Synthetic Efficiency : The 79% yield reported for suggests a robust amide coupling protocol using thionyl chloride and DMF, which could be applicable to the target compound’s synthesis.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound’s estimated molecular weight (~446.3) exceeds that of (427.9) and (423.4), which may impact bioavailability under Lipinski’s Rule of Five guidelines.
- Solubility : The 3,4-dimethoxyphenyl group’s electron-donating effects could improve aqueous solubility relative to chlorine-substituted analogs like .
Biological Activity
N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating a dichlorophenyl group and a pyridazinone moiety, suggests diverse biological activities. This article examines its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C20H17Cl2N3O4. The compound features several functional groups that contribute to its biological properties:
- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Pyridazinone moiety : Associated with various pharmacological effects.
- Acetamide functional group : Often linked to improved solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structures demonstrated significant growth inhibition, with some achieving over 90% inhibition in MCF-7 cells compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress in tumor cells. Increased levels of reactive oxygen species (ROS) lead to apoptosis through pathways that affect protein synthesis and nucleic acid metabolism . Additionally, the compound's interaction with specific biological targets enhances its efficacy.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,5-Dichlorophenyl)acetamide | Contains a dichlorophenyl group and an acetamide | Antimicrobial |
| 4-Aminoantipyrine Derivatives | Similar core structure with variations in substituents | Anti-inflammatory |
| Pyridazinone Derivatives | Shares the pyridazinone core | Anticancer properties |
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various pyridazinone derivatives and evaluated their anticancer activities. The most potent derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells .
- Mechanistic Studies : Another investigation into the mechanism revealed that certain derivatives could induce apoptosis through ROS generation and modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with chlorination of 4-methoxyaniline to form intermediates like 3-chloro-4-methoxyaniline. Key steps include coupling acetamide derivatives with pyridazinone moieties under controlled conditions. Critical parameters include:
- Temperature : 273–298 K for amide bond formation .
- Solvents : Dichloromethane or DMF for solubility and reactivity .
- Catalysts : Carbodiimide derivatives (e.g., EDC·HCl) for activating carboxylic acids .
- Purification : Column chromatography or recrystallization from methylene chloride .
- Data Table :
| Intermediate | Key Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Chloro-4-methoxyaniline | Chlorination | 85–90 | >95% |
| Pyridazinone-acetamide | Coupling | 70–75 | >98% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the 3,4-dimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and methoxy singlets at δ 3.8–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 429.9 (C₂₁H₂₀ClN₃O₅) .
- HPLC : Retention time analysis ensures >98% purity .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer : Initial assays focus on:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer :
- Oxidation : The pyridazinone moiety undergoes oxidation with H₂O₂/KMnO₄, forming sulfoxides or sulfones. Reaction progress is monitored via TLC and IR spectroscopy (loss of S=O stretches at 1050 cm⁻¹) .
- Substitution : Electrophilic aromatic substitution occurs at the dichlorophenyl ring under acidic conditions (e.g., HNO₃/H₂SO₄), requiring DFT calculations to predict regioselectivity .
Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms?
- Methodological Answer :
- Crystal Growth : Slow evaporation from methylene chloride/ethanol (1:1) yields single crystals .
- Data Interpretation : Asymmetric units may show conformational variations (e.g., dihedral angles between dichlorophenyl and pyridazinone rings: 54.8°–77.5°), impacting hydrogen bonding (N–H⋯O, R₂²(10) motifs) .
- Data Table :
| Polymorph | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
|---|---|---|
| Form A | 54.8 | 2.89 |
| Form B | 76.2 | 2.94 |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments across labs .
- Structural Validation : Confirm batch-to-batch consistency via NMR and XRD to rule out impurities or polymorphs .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to conformational flexibility .
Q. What comparative structural analyses differentiate this compound from analogs?
- Methodological Answer :
- Functional Group Impact : Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to assess changes in logP (from 3.2 to 2.8) and IC₅₀ in kinase assays .
- SAR Studies : Trifluoromethyl analogs show enhanced metabolic stability but reduced solubility (logS: -4.5 vs. -3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
